molecular formula C4H10ClN5 B6142014 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride CAS No. 1311316-49-0

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride

Cat. No. B6142014
CAS RN: 1311316-49-0
M. Wt: 163.61 g/mol
InChI Key: CABPEFKVHCRJCD-UHFFFAOYSA-N
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Description

“Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride” is a derivative of tetrazole, a class of compounds that play a very important role in medicinal and pharmaceutical applications . Tetrazoles are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .


Chemical Reactions Analysis

On heating, tetrazoles decompose and emit toxic nitrogen fumes. They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .

Advantages and Limitations for Lab Experiments

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also a very stable compound, which makes it suitable for long-term storage. Furthermore, it is non-toxic and non-irritating, making it safe to handle. However, this compound also has some limitations. It is not soluble in some organic solvents, and its proton-donating properties can cause it to react with certain substrates.

Future Directions

There are a number of potential future directions for the use of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride in scientific research. It could be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer’s disease. It could also be used to synthesize new materials, such as polymers and nanomaterials. Additionally, it could be used to study the structure and function of proteins and enzymes, which could lead to a better understanding of biological processes. Finally, it could be used to study the interactions between molecules, which could lead to a better understanding of chemical reactions.

Synthesis Methods

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is synthesized from the reaction of methyl amine and hydrazoic acid. The reaction is carried out by heating the two reactants in a sealed tube at 180°C for two hours. The resulting product is then purified and crystallized to obtain pure this compound.

Scientific Research Applications

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride is used in a variety of scientific research applications, such as molecular biology, biochemistry, and drug design. In molecular biology, this compound is used as a reagent to prepare DNA probes for DNA sequencing. In biochemistry, it is used as a reagent for protein synthesis and as a catalyst for enzyme reactions. In drug design, this compound is used to study the structure and function of drug molecules.

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They react easily with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reaction with few active metals and produce new compounds which are explosives to shocks .

properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.ClH/c1-5-3-2-4-6-8-9-7-4;/h5H,2-3H2,1H3,(H,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABPEFKVHCRJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NNN=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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